Cas no 893920-04-2 (3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
- 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,4-dimethylphenyl)-3,6-dihydro-6-(2-oxopropyl)-
- 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- AKOS024616009
- 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 893920-04-2
- F1876-0936
-
- インチ: 1S/C15H15N5O2/c1-9-4-5-12(6-10(9)2)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3
- InChIKey: MRZUAOSNDBDLLW-UHFFFAOYSA-N
- ほほえんだ: C1N(CC(=O)C)C(=O)C2N=NN(C3=CC=C(C)C(C)=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 297.12257474g/mol
- どういたいしつりょう: 297.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 539.7±60.0 °C(Predicted)
- 酸性度係数(pKa): -3.57±0.20(Predicted)
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1876-0936-10μmol |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-1mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-5mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-30mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-4mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-25mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-10mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-2mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-2μmol |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1876-0936-3mg |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893920-04-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
Introduction to 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 893920-04-2)
3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, identified by its CAS number 893920-04-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyrimidine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including a dimethylphenyl moiety at the 3-position and an α-ketoester group at the 6-position, contributes to its unique chemical properties and reactivity.
The dimethylphenyl substituent enhances the lipophilicity of the molecule, making it more suitable for membrane penetration and interaction with biological targets. This feature is particularly relevant in drug design, where optimizing pharmacokinetic profiles is crucial for achieving desired efficacy and bioavailability. Additionally, the α-ketoester functionality serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of triazolopyrimidine derivatives as inhibitors of key enzymes involved in cancer metabolism and signal transduction pathways. Studies have demonstrated that compounds within this class can modulate the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in malignant conditions. The structural motif of 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one aligns well with these requirements, suggesting its potential as a lead compound for further development.
In vitro studies have begun to unravel the mechanistic basis of its biological effects. The dimethylphenyl group is predicted to interact with aromatic pockets of protein targets through π-stacking interactions, while the α-ketoester moiety may engage in hydrogen bonding or nucleophilic addition reactions with nucleophilic residues. These interactions could lead to inhibition of enzymes such as tyrosine kinases or cyclin-dependent kinases (CDKs), which are critical regulators of cell proliferation and survival.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by cyclization to form the triazolopyrimidine core. The introduction of the (2-oxopropyl) group at the 6-position introduces additional reactivity that can be exploited for derivatization purposes.
One of the most promising areas of research is the exploration of this compound as an anticancer agent. Preclinical studies have shown that triazolopyrimidine derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function or inhibiting DNA replication. The structural features of 3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, particularly its ability to interact with key regulatory proteins in cancer cells, make it a compelling candidate for further investigation.
Furthermore, the compound’s potential as an anti-inflammatory agent has also been suggested based on its structural similarity to known immunomodulators. Inflammatory pathways are aberrantly activated in various chronic diseases and malignancies; thus inhibiting these pathways could provide therapeutic benefits. The dimethylphenyl group may contribute to anti-inflammatory effects by modulating lipid peroxidation or by interacting with nuclear receptors involved in inflammatory responses.
The pharmacokinetic properties of this compound are under active investigation to optimize its delivery and efficacy. Initial pharmacokinetic studies suggest that it exhibits moderate solubility in water but good solubility in organic solvents commonly used in drug formulations. This profile suggests potential for oral administration but may require formulation strategies to enhance bioavailability.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists who design molecules like 893920-04-2, biologists who test their biological activity using high-throughput screening (HTS) platforms; pharmacologists who evaluate their pharmacokinetic profiles; and clinicians who translate preclinical findings into clinical trials. This collaborative approach ensures that promising candidates like this one progress efficiently through the drug development pipeline.
The regulatory landscape for new drug development continues to evolve; thus ensuring compliance with current guidelines is essential for successful commercialization. Good Manufacturing Practices (GMP) must be adhered to during synthesis; stability studies must be conducted; toxicological assessments must be performed; and clinical trial protocols must be meticulously designed before human testing can begin.
In conclusion,893920-04-2 represents an exciting opportunity for researchers interested in developing next-generation therapeutics targeting cancer metabolism; inflammation; or other disease states where triazolopyrimidine derivatives show promise. Its unique structural features combined with preliminary biological activity make it a valuable scaffold upon which new drugs can be built through rational design or structure-based drug discovery approaches.
893920-04-2 (3-(3,4-dimethylphenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)
- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 2137805-31-1(3-(5-Chloro-1,2,5,6-tetrahydropyridin-3-yl)-5-methylpyridine)
- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)



